molecular formula C21H18ClFN2O4S B11366955 5-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11366955
M. Wt: 448.9 g/mol
InChI Key: FRLIISOOOPBPAU-UHFFFAOYSA-N
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Description

5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-FLUOROPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structural features. This compound contains a chlorophenyl group, a fluorophenyl group, and an oxazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-FLUOROPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl and Fluorophenyl Groups: These groups are usually introduced via substitution reactions.

    Formation of the Thiolan Ring: This step involves the formation of a sulfur-containing ring structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-FLUOROPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-FLUOROPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-FLUOROPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-FLUOROPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of structural features, including the oxazole ring, thiolan ring, and the presence of both chlorophenyl and fluorophenyl groups. This unique structure contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H18ClFN2O4S

Molecular Weight

448.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H18ClFN2O4S/c22-16-5-3-15(4-6-16)20-11-19(24-29-20)21(26)25(18-9-10-30(27,28)13-18)12-14-1-7-17(23)8-2-14/h1-8,11,18H,9-10,12-13H2

InChI Key

FRLIISOOOPBPAU-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)F)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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